molecular formula C17H20N6O3S B11157094 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide

3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide

Cat. No.: B11157094
M. Wt: 388.4 g/mol
InChI Key: NMROYVMMNPWYIL-UHFFFAOYSA-N
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Description

3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring system and a benzothiazole moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide typically involves multi-step organic reactions. The starting materials might include purine derivatives and benzothiazole intermediates. Common synthetic routes may involve:

    Condensation Reactions: Combining purine derivatives with benzothiazole intermediates under acidic or basic conditions.

    Amidation Reactions: Forming the amide bond between the purine and benzothiazole moieties using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The purine ring can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the benzothiazole moiety can be achieved using reducing agents like sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur on the purine or benzothiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDCI, DCC for amidation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce reduced forms of the benzothiazole ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules like proteins and nucleic acids. Its purine structure suggests it could interact with enzymes involved in nucleotide metabolism.

Medicine

Medicinally, compounds with similar structures have been investigated for their potential as antiviral, anticancer, and anti-inflammatory agents. The presence of both purine and benzothiazole moieties suggests it could have multiple biological targets.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for other chemical products.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Generally, purine derivatives can inhibit enzymes involved in nucleotide synthesis or function as ligands for purine receptors. The benzothiazole moiety might interact with different protein targets, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theophylline: A purine derivative used in respiratory diseases.

    Benzothiazole: A simpler compound with various industrial applications.

Uniqueness

What sets 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide apart is its combined purine and benzothiazole structure, which could confer unique biological activities and chemical properties.

Properties

Molecular Formula

C17H20N6O3S

Molecular Weight

388.4 g/mol

IUPAC Name

3-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide

InChI

InChI=1S/C17H20N6O3S/c1-21-14-13(15(25)22(2)17(21)26)23(9-18-14)8-7-12(24)20-16-19-10-5-3-4-6-11(10)27-16/h9H,3-8H2,1-2H3,(H,19,20,24)

InChI Key

NMROYVMMNPWYIL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCC(=O)NC3=NC4=C(S3)CCCC4

Origin of Product

United States

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